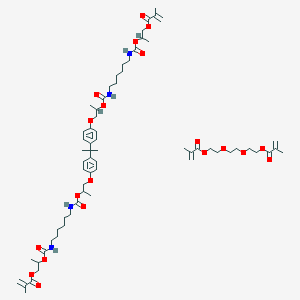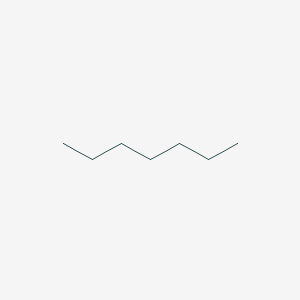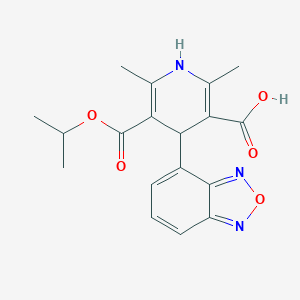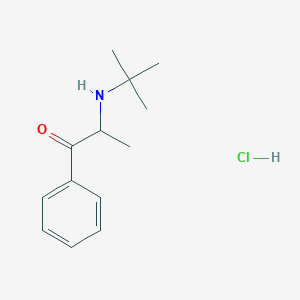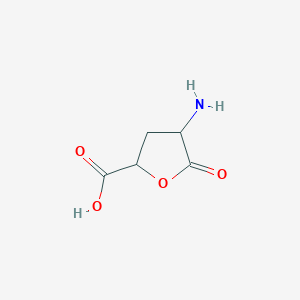
(2S)-1-(4-Tert-butylphenyl)sulfonylpyrrolidine-2-carboxylic acid;rhodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-1-(4-Tert-butylphenyl)sulfonylpyrrolidine-2-carboxylic acid;rhodium is a chemical compound that has been used extensively in scientific research. This compound is also commonly referred to as Tsuji-Trost ligand or Tsuji-Trost catalyst. The compound is a chiral ligand that is used in catalytic asymmetric reactions. The compound has a unique structure that allows it to interact with other molecules in a specific way, making it an important compound in scientific research.
Mecanismo De Acción
The mechanism of action of (2S)-1-(4-Tert-butylphenyl)sulfonylpyrrolidine-2-carboxylic acid;rhodium involves the interaction of the ligand with the substrate. The chiral structure of the ligand allows it to interact with the substrate in a specific way, leading to the formation of the desired product. The rhodium ion acts as a catalyst, facilitating the reaction between the ligand and the substrate.
Biochemical and Physiological Effects
There is limited information available regarding the biochemical and physiological effects of (2S)-1-(4-Tert-butylphenyl)sulfonylpyrrolidine-2-carboxylic acid;rhodium. However, it is known that the compound is not used in drug development due to its toxicity and potential side effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using (2S)-1-(4-Tert-butylphenyl)sulfonylpyrrolidine-2-carboxylic acid;rhodium in lab experiments is its ability to catalyze asymmetric reactions, which can be difficult to achieve using other methods. The compound is also easy to synthesize, making it readily available for use in research. However, the compound is toxic and can be dangerous if not handled properly, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research involving (2S)-1-(4-Tert-butylphenyl)sulfonylpyrrolidine-2-carboxylic acid;rhodium. One potential area of research is the development of new chiral ligands that can be used in catalytic asymmetric reactions. Another area of research is the investigation of the compound's potential use in the synthesis of new pharmaceuticals and natural products. Additionally, there is a need for further research into the toxicity and potential side effects of the compound, as this information is currently limited.
Métodos De Síntesis
The synthesis of (2S)-1-(4-Tert-butylphenyl)sulfonylpyrrolidine-2-carboxylic acid;rhodium involves the use of several chemical reactions. The first step involves the synthesis of the pyrrolidine ring, which is achieved through the reaction of an amino acid and an aldehyde. The resulting pyrrolidine is then reacted with a sulfonyl chloride to form the sulfonyl pyrrolidine. The final step involves the addition of rhodium to the sulfonyl pyrrolidine to form the final compound.
Aplicaciones Científicas De Investigación
(2S)-1-(4-Tert-butylphenyl)sulfonylpyrrolidine-2-carboxylic acid;rhodium has been used extensively in scientific research, particularly in the field of catalysis. The compound has been used as a chiral ligand in several catalytic asymmetric reactions, including the Tsuji-Trost reaction. The compound has also been used in the synthesis of several natural products and pharmaceuticals.
Propiedades
Número CAS |
154975-39-0 |
|---|---|
Nombre del producto |
(2S)-1-(4-Tert-butylphenyl)sulfonylpyrrolidine-2-carboxylic acid;rhodium |
Fórmula molecular |
C60H84N4O16Rh2S4 |
Peso molecular |
1451.4 g/mol |
Nombre IUPAC |
(2S)-1-(4-tert-butylphenyl)sulfonylpyrrolidine-2-carboxylic acid;rhodium |
InChI |
InChI=1S/4C15H21NO4S.2Rh/c4*1-15(2,3)11-6-8-12(9-7-11)21(19,20)16-10-4-5-13(16)14(17)18;;/h4*6-9,13H,4-5,10H2,1-3H3,(H,17,18);;/t4*13-;;/m0000../s1 |
Clave InChI |
ZBQUMSCHGGTSPK-WYIKOJPOSA-N |
SMILES isomérico |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCC[C@H]2C(=O)O.CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCC[C@H]2C(=O)O.CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCC[C@H]2C(=O)O.CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCC[C@H]2C(=O)O.[Rh].[Rh] |
SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O.CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O.CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O.CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O.[Rh].[Rh] |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O.CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O.CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O.CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O.[Rh].[Rh] |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



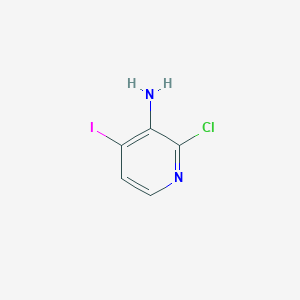
![Endo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane dihydrochloride](/img/structure/B126764.png)
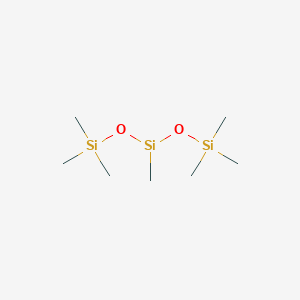
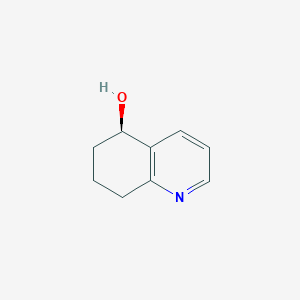
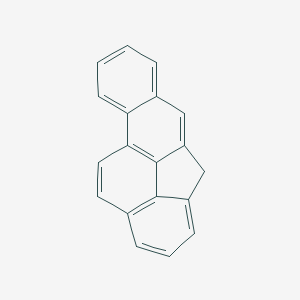
![N-[2-(Methylsulfinyl)ethyl]butanamide](/img/structure/B126775.png)
